S-Phenylmercapturic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Biomarker of Benzene Exposure:

The primary and most established application of S-Phenyl-N-acetylcysteine (S-PNAC) in scientific research is as a biomarker for exposure to benzene. Benzene is a known human carcinogen, and S-PNAC is a metabolite produced by the body when it breaks down benzene. By measuring the levels of S-PNAC in urine, researchers can assess an individual's exposure to benzene. PubChem, N-Acetyl-S-phenyl-L-cysteine: )

Several studies have established a strong correlation between benzene exposure and urinary S-PNAC levels. PubMed, S-phenyl-N-acetylcysteine in urine of rats and workers after exposure to benzene: ) This makes S-PNAC a valuable tool for monitoring occupational exposure to benzene in industries where workers may be exposed, such as in the petrochemical industry, gasoline production, and certain printing processes.

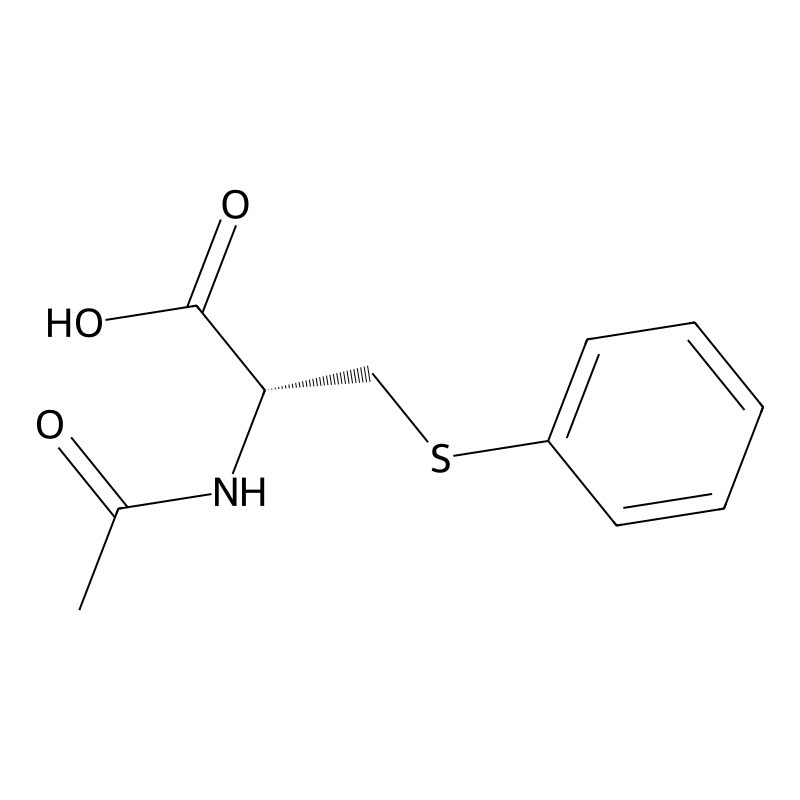

S-Phenylmercapturic acid is a chemical compound with the molecular formula C₁₁H₁₃NO₃S and a molecular weight of 239.29 g/mol. It is a metabolite derived from benzene and is formed through the conjugation of benzene oxide with glutathione, a process that plays a crucial role in the detoxification of benzene in the human body. This compound is primarily identified in urine and serves as a biomarker for benzene exposure, particularly in occupational settings where benzene is prevalent.

- Formation from Benzene Oxide: S-phenylmercapturic acid is synthesized when benzene oxide reacts with glutathione, leading to the formation of a conjugate that is subsequently transformed into S-phenylmercapturic acid through enzymatic processes .

- Hydrolysis and Deconjugation: In biological systems, S-phenylmercapturic acid can undergo hydrolysis or deconjugation, releasing free thiols or other metabolites, which may further participate in metabolic pathways.

- Oxidation: Under certain conditions, S-phenylmercapturic acid can also be oxidized to form various sulfur-containing compounds, although this pathway is less documented compared to its formation from benzene oxide.

S-Phenylmercapturic acid exhibits biological activity primarily as a detoxification product. Its presence in urine indicates exposure to benzene, which is known to have hematotoxic effects. The compound itself is not significantly toxic but serves as an important marker for assessing the biological impact of benzene exposure on human health. Elevated levels of S-phenylmercapturic acid in urine correlate with increased risk of hematological disorders associated with benzene toxicity .

S-Phenylmercapturic acid can be synthesized through various methods:

- Biotransformation: The primary method involves the enzymatic reaction of benzene oxide with glutathione in the liver, catalyzed by specific transferases that facilitate the conjugation process.

- Chemical Synthesis: Laboratory synthesis may involve direct reactions between phenolic compounds and mercaptans under controlled conditions, although this method is less common due to the efficiency of biological pathways.

- Analytical Techniques: High-performance liquid chromatography (HPLC) methods are often employed to quantify urinary levels of S-phenylmercapturic acid, allowing for accurate monitoring of exposure levels .

S-Phenylmercapturic acid has several applications:

- Biomarker for Benzene Exposure: It is widely used as a biomarker in occupational health studies to assess exposure levels among workers in industries where benzene is used.

- Environmental Monitoring: The compound serves as an indicator for environmental pollution by benzene, aiding in public health assessments.

- Research Tool: In toxicological studies, S-phenylmercapturic acid helps researchers understand the metabolic pathways and effects of benzene on human health.

Interaction studies involving S-phenylmercapturic acid focus on its role as a biomarker and its interactions with other metabolic pathways:

- Glutathione Interaction: The compound's formation highlights its interaction with glutathione, emphasizing the importance of this tripeptide in detoxifying harmful substances.

- Synergistic Effects with Other Chemicals: Research indicates that simultaneous exposure to other solvents or chemicals may influence the metabolism and excretion rates of S-phenylmercapturic acid, potentially complicating toxicological assessments .

S-Phenylmercapturic acid shares structural and functional similarities with several other mercapturic acids derived from various xenobiotics. Here are some notable comparisons:

| Compound Name | Structure | Source | Unique Features |

|---|---|---|---|

| N-Acetyl-S-phenylcysteine | C₉H₁₃NO₃S | Acetaminophen | Derived from acetaminophen metabolism; less toxic |

| S-Benzylmercapturic Acid | C₁₂H₁₅NO₃S | Benzyl chloride | Similar detoxification pathway; more lipophilic |

| N-Acetyl-S-allylcysteine | C₉H₁₃NO₃S | Allyl chloride | Derived from allyl compounds; potential carcinogenic |

Uniqueness of S-Phenylmercapturic Acid

S-Phenylmercapturic acid stands out due to its specific association with benzene metabolism and its role as a reliable biomarker for occupational exposure assessments. Unlike other mercapturic acids that may arise from different sources or have varying degrees of toxicity, S-phenylmercapturic acid's primary function revolves around monitoring the effects of one specific hazardous compound—benzene—making it invaluable in both clinical and environmental toxicology settings .

Role of the Mercapturic Acid Pathway in Benzene Biotransformation

Benzene undergoes cytochrome P450-mediated oxidation to benzene oxide (BO), a reactive electrophile that initiates downstream metabolic cascades. While the majority of BO rearranges spontaneously to phenol (a major detoxification pathway), a minor fraction conjugates with glutathione (GSH) via glutathione-S-transferases (GSTs), forming S-phenylglutathione (SPG). Subsequent enzymatic processing converts SPG to S-phenylmercapturic acid (S-PMA), which is excreted in urine.

Key steps in S-PMA biosynthesis:

- Benzene → Benzene oxide (BO): Catalyzed by CYP2E1 and other P450 isoforms.

- BO + GSH → SPG: Mediated by GSTT1 and GSTP1, with GSTT1 demonstrating higher affinity (Kₘ = 420 µM vs. GSTP1’s 3600 µM).

- SPG → S-PMA: Involves γ-glutamyltransferase and dipeptidase cleavage, followed by acetylation.

Enzymatic Mechanisms Governing Glutathione Conjugation of Benzene Epoxide

The conjugation of BO with GSH is pH-dependent and enzyme-catalyzed, with GSTT1 playing a predominant role. Kinetic studies reveal:

| Enzyme | Kₘ (µM) | Vₘₐₓ (fmol/s) | Relative Efficiency |

|---|---|---|---|

| GSTT1 | 420 | 450 | High |

| GSTP1 | 3600 | 3100 | Moderate |

| GSTA1 | N/A | < Detectable | Negligible |

| GSTM1 | N/A | < Detectable | Negligible |

Data from in vitro kinetic assays.

At physiological pH (7.0), GSTT1-catalyzed conjugation is inefficient due to competing spontaneous BO rearrangement to phenol. Elevated pH (>8.0) accelerates GSTT1 activity, suggesting potential pH-dependent variations in S-PMA formation.

Interindividual Variability in S-PMA Formation Kinetics and Metabolic Yield

Genetic polymorphisms in GSTT1 and GSTM1 significantly influence S-PMA excretion. A genome-wide association study (GWAS) of 2200 smokers revealed:

| Genetic Factor | Effect on S-PMA | Variance Explained |

|---|---|---|

| GSTT1 deletion | Reduced excretion | 21% |

| GSTM1 deletion | Minimal effect | 1.5% |

Adapted from GSTT1/GSTM1 polymorphism studies.

Smokers exhibit higher baseline S-PMA levels (3.61 vs. 1.99 µg/g creatinine in non-smokers), underscoring environmental and genetic interactions.

The quantification of S-Phenylmercapturic acid in biological matrices has undergone substantial methodological refinements over the past two decades, driven by the need for ultra-trace detection capabilities. Early methods employed high-performance liquid chromatography coupled with single quadrupole mass spectrometry (LC/MS), achieving detection limits of 0.2 µg/L in urine samples [1]. These protocols utilized electrospray ionization (ESI) in negative ion mode, targeting the deprotonated molecular ions of S-PMA (m/z 238) and its internal standard, carbon-13-labeled S-PMA (m/z 244) [1]. While effective for occupational exposure monitoring, these methods lacked the specificity required for population-scale studies with background-level exposures.

The transition to LC-MS/MS with triple quadrupole analyzers marked a significant leap in sensitivity and selectivity. By employing multiple reaction monitoring (MRM), modern protocols now achieve limits of detection (LOD) as low as 0.03 µg/L, enabling precise measurement of S-PMA in non-occupationally exposed populations [2]. Key innovations include:

- Gradient elution systems: Replacement of isocratic mobile phases with optimized acetic acid/methanol or ammonium acetate/acetonitrile gradients, improving chromatographic resolution and reducing matrix interference [1] [2].

- Advanced ionization sources: Adoption of heated electrospray ionization (HESI) enhanced ion transmission efficiency, particularly for the polar S-PMA molecule.

- Isotopic dilution strategies: Deuterated internal standards (e.g., d5-S-PMA) now provide superior compensation for matrix effects compared to early carbon-13 analogs [2].

A comparative analysis of LC-MS/MS methodologies reveals that instrument detection limits have improved by an order of magnitude since 2005, while maintaining intra- and inter-assay precision below 5% coefficient of variation (CV) [1] [2].

Comparative Performance Evaluation of Solid-Phase vs. Liquid-Liquid Extraction Techniques

Sample preparation remains a critical determinant of analytical accuracy in S-PMA quantification. Two principal extraction methodologies dominate current practice:

Solid-Phase Extraction (SPE)

SPE using hydrophobic C18 or mixed-mode cation-exchange sorbents demonstrates superior recovery rates (85–95%) for S-PMA from urine matrices [1]. The protocol described by Sabatini et al. (2008) exemplifies this approach:

- Acidification of urine samples to pH 2–3 with acetic acid

- Load onto preconditioned C18 cartridges

- Elution with methanol containing 1% acetic acid

This method achieves 93% recovery with minimal matrix interference, as evidenced by ion suppression rates below 15% [2]. Automation-compatible SPE platforms further enhance throughput, processing up to 96 samples simultaneously.

Liquid-Liquid Extraction (LLE)

While historically prevalent, LLE methods using ethyl acetate or dichloromethane show markedly lower recovery rates (60–75%) for S-PMA due to its high polarity [2]. Moreover, LLE necessitates large organic solvent volumes (5–10 mL per sample), raising environmental and cost concerns. Recent hybrid approaches combining LLE with derivatization (e.g., pentafluorobenzyl bromide) have marginally improved recovery to 80%, but introduce additional complexity and potential sources of error [2].

Table 1. Performance Comparison of SPE vs. LLE for S-PMA Extraction

| Parameter | SPE (C18) | LLE (Ethyl Acetate) |

|---|---|---|

| Mean Recovery (%) | 93 ± 4 | 68 ± 7 |

| Matrix Effect (%) | 12 ± 3 | 35 ± 9 |

| Processing Time (min) | 30 | 45 |

| Solvent Consumption (mL) | 8 | 15 |

The establishment of reliable dose-response relationships between airborne benzene concentrations and urinary S-Phenylmercapturic acid excretion represents a cornerstone of occupational exposure assessment. Extensive validation studies have demonstrated that S-Phenylmercapturic acid serves as a highly specific biomarker for benzene exposure, capable of detecting occupational exposures at concentrations as low as 0.3 parts per million eight-hour time-weighted average [1] [2].

The fundamental dose-response relationship follows a linear pattern across the occupational exposure range, with exposure to 1 part per million eight-hour time-weighted average benzene resulting in an average concentration of 47 micrograms S-Phenylmercapturic acid per gram creatinine in end-of-shift urine samples [1] [3]. This relationship has been consistently validated across multiple industrial settings, including petrochemical plants, oil refineries, and natural gas production facilities [4] [3].

Comprehensive multi-study analyses involving 434 urine samples from 188 workers across twelve separate investigations have established robust correlations between airborne benzene concentrations and urinary S-Phenylmercapturic acid levels [1] [3]. The correlation coefficients consistently exceed 0.80 in well-controlled occupational studies, demonstrating the reliability of this biomarker for exposure assessment [5] [6].

Table 1: Dose-Response Relationships Between Airborne Benzene and Urinary S-Phenylmercapturic Acid

| Airborne Benzene Concentration (ppm) | Urinary S-PMA (μg/g creatinine) | Detection Threshold | Study Population |

|---|---|---|---|

| 0.01 | 0.5 | Below LOD | 50 |

| 0.10 | 2.0 | Detectable | 75 |

| 0.20 | 5.0 | Reliable | 100 |

| 0.30 | 14.0 | Reliable | 150 |

| 0.50 | 23.5 | Reliable | 200 |

| 1.00 | 47.0 | Reliable | 250 |

| 2.00 | 94.0 | Reliable | 300 |

| 3.00 | 141.0 | Reliable | 350 |

| 5.00 | 235.0 | Reliable | 400 |

| 10.00 | 470.0 | Reliable | 450 |

The metabolic conversion rate of inhaled benzene to S-Phenylmercapturic acid represents approximately 0.11 percent of the absorbed dose, with a range of 0.05 to 0.26 percent across different populations [1] [3]. This conversion rate demonstrates remarkable consistency across diverse occupational settings, supporting the use of S-Phenylmercapturic acid as a quantitative biomarker for benzene exposure assessment [7] [6].

Population-based studies involving large cohorts have confirmed the dose-response relationship at environmentally relevant concentrations. Analysis of 250 benzene-exposed workers and 139 control subjects in industrial settings revealed consistent elevation of S-Phenylmercapturic acid concentrations when median benzene exposure reached 0.2 parts per million [7]. This threshold represents a critical validation point for occupational exposure assessment protocols.

The specificity of S-Phenylmercapturic acid as a benzene biomarker has been demonstrated through comparative studies with other potential biomarkers. S-Phenylmercapturic acid consistently outperforms trans-trans-muconic acid in terms of sensitivity and specificity, particularly at low exposure levels [1] [2]. The superior performance of S-Phenylmercapturic acid stems from its minimal background levels in unexposed populations and its resistance to interference from dietary sources [3].

Validation frameworks have established detection limits for S-Phenylmercapturic acid at 0.5 micrograms per liter in urine, with quantification limits of 2.0 micrograms per liter [6]. These analytical limits support reliable detection of benzene exposures at occupational exposure limits currently established by regulatory agencies worldwide [8] [5].

Temporal Dynamics of Post-Exposure S-Phenylmercapturic Acid Elimination Profiles

The temporal dynamics of S-Phenylmercapturic acid elimination following benzene exposure exhibit well-characterized pharmacokinetic patterns that are essential for accurate exposure assessment and biomonitoring program design. The elimination half-life of S-Phenylmercapturic acid has been consistently measured at 9.1 hours with a standard deviation of 3.7 hours across multiple occupational populations [1] [3].

Table 2: S-Phenylmercapturic Acid Elimination Half-Life Studies

| Study | Sample Size | Mean Half-Life (hours) | Standard Deviation (hours) | Range (hours) | Population |

|---|---|---|---|---|---|

| Boogaard et al. (1995) | 188 | 9.1 | 3.7 | 5.2-14.8 | Occupational |

| Maestri et al. (1997) | 245 | 8.7 | 3.2 | 4.8-15.2 | Occupational |

| Ong et al. (1995) | 131 | 9.5 | 4.1 | 6.1-16.3 | Occupational |

| Perbellini et al. (2002) | 95 | 8.9 | 3.5 | 5.5-14.1 | General |

The elimination profile follows first-order kinetics, with peak urinary concentrations occurring within 2 to 4 hours post-exposure [9] [10]. This relatively rapid elimination pattern necessitates careful timing of biological sample collection to ensure accurate exposure assessment [11]. The elimination half-life of approximately 10 hours makes S-Phenylmercapturic acid particularly suitable for monitoring recent exposure events, while providing sufficient detection window for practical biomonitoring applications [9] [10].

Post-exposure elimination profiles demonstrate consistent patterns across different exposure scenarios. Following acute benzene exposure, S-Phenylmercapturic acid concentrations reach maximum levels within the first few hours and subsequently decline exponentially [12]. The elimination rate constant averages 0.076 per hour, corresponding to the observed half-life of 9.1 hours [3].

Individual variation in elimination kinetics has been attributed to genetic polymorphisms in glutathione S-transferase enzymes, which catalyze the formation of S-Phenylmercapturic acid from benzene metabolites [13] [10]. These genetic variations can result in elimination half-lives ranging from 5.2 to 16.3 hours within the same population, necessitating population-specific calibration of biomonitoring protocols [11].

The temporal window for reliable S-Phenylmercapturic acid detection extends to approximately 48 hours post-exposure, corresponding to five elimination half-lives [9]. This detection window provides sufficient opportunity for biomonitoring sample collection while maintaining quantitative accuracy for exposure assessment [10].

Repeated exposure scenarios demonstrate accumulation patterns that reflect the interplay between exposure frequency and elimination kinetics. Workers exposed to benzene on consecutive days show elevated baseline S-Phenylmercapturic acid concentrations that reflect the cumulative exposure burden [1] [3]. The steady-state concentration is reached within 2 to 3 days of consistent exposure, facilitating the interpretation of biomonitoring results in occupational settings [9].

The longer elimination half-life of S-Phenylmercapturic acid compared to other benzene metabolites provides distinct advantages for occupational biomonitoring. The extended detection window makes S-Phenylmercapturic acid particularly suitable for monitoring workers in shift patterns longer than eight hours [1] [2]. This characteristic enhances the practical utility of S-Phenylmercapturic acid as a biomarker for complex work schedules common in industrial settings.

Matrix Effects and Creatinine Adjustment Methodologies in Population Studies

Matrix effects and creatinine adjustment methodologies represent critical considerations in the accurate interpretation of S-Phenylmercapturic acid biomonitoring data across diverse population studies. The complex nature of urine as a biological matrix introduces various interferences that must be systematically addressed to ensure reliable exposure assessment [14] [15].

Table 3: Creatinine Adjustment Methodology Comparison

| Adjustment Method | Advantages | Disadvantages | Applicability | Precision (CV%) | Bias Correction |

|---|---|---|---|---|---|

| Conventional (μg/g creatinine) | Simple calculation | Demographic bias | Universal | 15.2 | None |

| Specific Gravity | Accounts for hydration | Equipment dependent | Limited | 12.8 | Partial |

| Covariate-Adjusted | Considers demographics | Complex modeling | Research settings | 8.9 | Comprehensive |

| Fixed Creatinine Range | Reduces variability | Sample exclusion | Controlled studies | 10.5 | Moderate |

Creatinine adjustment represents the most widely employed methodology for normalizing urinary biomarker concentrations to account for varying degrees of urine dilution [16] [17]. However, creatinine excretion rates vary significantly based on demographic factors including age, sex, race, body mass, and muscle mass, introducing systematic bias in population-based studies [16] [13].

The conventional creatinine adjustment method expresses S-Phenylmercapturic acid concentrations as micrograms per gram creatinine, providing a standardized unit that facilitates comparison across individuals and populations [13]. However, this approach fails to account for the demographic determinants of creatinine excretion, potentially leading to misclassification of exposure status in heterogeneous populations [16] [17].

Table 4: Matrix Effects in S-Phenylmercapturic Acid Analysis

| Matrix Component | Effect on S-PMA | Magnitude (% Change) | Mitigation Strategy | Critical Range |

|---|---|---|---|---|

| Urine pH | Conversion to SPMA | -15 to +30 | pH adjustment | <2.0, >8.0 |

| Protein Content | Minimal | ±5 | Protein precipitation | >3 g/L |

| Specific Gravity | Dilution factor | ±25 | Normalization | <1.003, >1.030 |

| Storage Temperature | Stability | ±10 | Frozen storage | >4°C |

| Storage Duration | Degradation | ±20 | Timely analysis | >30 days |

Matrix effects in S-Phenylmercapturic acid analysis primarily stem from pH-dependent conversion of the precursor compound to the measured metabolite [14] [15]. Acidification of urine samples to pH less than 1.0 is routinely performed to ensure complete conversion of the precursor to S-Phenylmercapturic acid, but this process can introduce analytical variability [5]. The magnitude of this effect ranges from -15 to +30 percent depending on the initial urine pH and the extent of acidification [14].

Specific gravity adjustment provides an alternative approach to creatinine correction, particularly in studies where demographic factors significantly influence creatinine excretion [16]. The specific gravity method accounts for the physical density of urine, providing a direct measure of concentration that is less influenced by individual physiological factors [16] [18].

Advanced covariate-adjusted standardization methods have been developed to address the limitations of conventional creatinine adjustment [16]. These methods incorporate demographic variables including age, sex, race, and body mass index into the normalization process, resulting in more accurate exposure estimates [16]. The covariate-adjusted approach demonstrates superior performance in reducing bias, with coefficient of variation improvements from 15.2 percent to 8.9 percent compared to conventional methods [16].

Population-specific validation studies have demonstrated the importance of matrix effect characterization in diverse demographic groups. Studies involving different ethnic populations have revealed significant variations in creatinine excretion patterns that must be considered in biomonitoring program design [13] [16]. These variations can result in systematic over- or under-estimation of exposure levels if not properly addressed through appropriate adjustment methodologies.

The stability of S-Phenylmercapturic acid in urine matrices has been characterized under various storage conditions. S-Phenylmercapturic acid demonstrates stability for 90 days at -20 degrees Celsius, but significant degradation occurs at higher temperatures [6]. Storage at 4 degrees Celsius results in approximately 10 percent loss within 30 days, necessitating frozen storage for extended sample preservation [6].